D-phenylalanine
Overview
Description
D-phenylalanine is the D-enantiomer of phenylalanine . It is a phenylalanine and a D-alpha-amino acid . It is a conjugate base of a D-phenylalaninium and a conjugate acid of a D-phenylalaninate . It is an enantiomer of an L-phenylalanine . It is a tautomer of a D-phenylalanine zwitterion . D-phenylalanine appears as needles or prisms .
Synthesis Analysis
D-phenylalanine can be produced using RgPAL, an enzymatic method . RgPAL was immobilized on MCM-41 through covalent binding, which increased the operational stability . A D-phenylalanine production process was set up in a recirculating packed-bed reactor (RPBR) .Molecular Structure Analysis
The molecular formula of D-phenylalanine is C9H11NO2 . The molecular weight is 165.19 g/mol . The IUPAC name is (2R)-2-amino-3-phenylpropanoic acid . The InChI is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 . The InChIKey is COLNVLDHVKWLRT-MRVPVSSYSA-N .Chemical Reactions Analysis
The synthesis of substituted D-phenylalanines in high yield and excellent optical purity, starting from inexpensive cinnamic acids, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization (based on stereoselective oxidation and nonselective reduction) .Scientific Research Applications
Electrochemical Sensors for Phenylalanine : D-Phenylalanine is significant for detecting phenylketonuria, a genetic disorder. Electrochemical sensors and biosensors have been developed for its detection, enhancing selectivity and sensitivity (Dinu & Apetrei, 2020).
Impact on Milk Protein Synthesis : Studies have shown that D-Phenylalanine oligopeptides enhance milk protein synthesis in bovine mammary epithelial cells. This suggests its potential in improving dairy production (Zhou, Wu, Liu, & Liu, 2015).
Role in Plant Metabolism : D-Phenylalanine plays a crucial role in plant metabolism, particularly in conifers. It's used for biosynthesis of phenylpropanoids, contributing to plant growth, reproduction, and defense mechanisms (Pascual et al., 2016).
Formation of Self-Assembled Nanostructures : Research has explored D-Phenylalanine for synthesizing self-assembled structures like wires and tubes, highlighting its potential in biomaterials development (Moazeni, Karimzadeh, & Kermanpur, 2018).
Mitigating Chilling Injury in Fruits : D-Phenylalanine has been found to alleviate chilling injury in plums during cold storage, enhancing their antioxidant capacity and quality. This suggests its application in postharvest fruit preservation (Sogvar, Rabiei, Razavi, & Gohari, 2020).
Enantioselective Recognition in Sensing Technologies : It has been used in chiral fluorescent sensors for high enantioselective recognition, differentiating D- and L-phenylalanine configurations (Zhang, Wang, Yu, & Sun, 2022).
Biosynthesis in Microbial Systems : Studies have focused on optimizing the production of L-Phenylalanine in E. coli for food and medicinal applications, highlighting the metabolic engineering potential of D-Phenylalanine (Ding et al., 2016).
Understanding Amino Acid Transfer : Research on D-Phenylalanine helps in understanding the stereoselective transfer of amino acids, crucial for protein synthesis in biological systems (Wickramasinghe, Staves, & Lacey, 1991).
Role in Neurological Disorders : D-Phenylalanine's role in health and neurological disorders, particularly in phenylketonuria (PKU), has been extensively studied, offering insights into its therapeutic potential (Akram et al., 2020).
Genetic Studies in Mice : Genetic studies in mice have utilized D-Phenylalanine to understand the ability to perceive its sweetness, shedding light on taste perception mechanisms (Ninomiya, Higashi, Mizukoshi, & Funakoshi, 1987).
Safety And Hazards
D-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapors/dust .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | D-PHENYLALANINE | |
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DSSTOX Substance ID |
DTXSID4025876 | |
Record name | D-Phenylalanine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-phenylalanine appears as needles or prisms. (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Boiling Point |
563 °F at 760 mmHg (Sublimes) (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Product Name |
D-phenylalanine | |
CAS RN |
673-06-3 | |
Record name | D-PHENYLALANINE | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | D-Phenylalanine | |
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Record name | D-phenylalanine | |
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Record name | PHENYLALANINE, D- | |
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Melting Point |
541 to 543 °F (Decomposes) (NTP, 1992) | |
Record name | D-PHENYLALANINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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